2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-benzimidazole
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Overview
Description
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzodiazole precursor under nitration conditions. The reaction is carried out in the presence of a nitrating agent such as nitric acid or a nitrating mixture. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes nitration, condensation, and purification steps. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, reduced benzodiazole compounds, and substituted phenoxy derivatives .
Scientific Research Applications
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The compound may target bacterial enzymes and disrupt essential biochemical pathways, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole
- 2-[(2,6-dimethylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole
- 5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide
Uniqueness
2-[(2,4-dimethylphenoxy)methyl]-5-nitro-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O3 |
---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[(2,4-dimethylphenoxy)methyl]-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C16H15N3O3/c1-10-3-6-15(11(2)7-10)22-9-16-17-13-5-4-12(19(20)21)8-14(13)18-16/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
WDMRFEUKSVJFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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